Benzyl(1-methoxy-2-methylpropan-2-yl)amine chemical structure
Benzyl(1-methoxy-2-methylpropan-2-yl)amine chemical structure
The following technical guide is structured to provide an exhaustive analysis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine , designed for researchers and drug development professionals.
Chemical Identity, Synthesis Protocols, and Structural Applications
Chemical Identity & Structural Analysis
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a sterically hindered secondary amine characterized by a tert-alkyl group bearing a methoxy ether functionality. Its unique architecture combines the lipophilicity of a benzyl group with the metabolic stability of a gem-dimethyl backbone, making it a valuable building block in medicinal chemistry for modulating basicity and lipophilicity (LogP).
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | N-Benzyl-1-methoxy-2-methylpropan-2-amine |
| CAS Registry Number | 1432681-46-3 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)(COC)NCC1=CC=CC=C1 |
| InChIKey | MOMDLDGSAKAOOQ-UHFFFAOYSA-N |
Structural Logic & Pharmacophore Analysis
The molecule consists of three distinct functional domains, each serving a specific role in drug design:
-
The Benzyl Anchor: Provides a hydrophobic interaction domain (
- stacking capability) and serves as a removable protecting group for the amine. -
The gem-Dimethyl "Shield": The quaternary carbon adjacent to the nitrogen creates significant steric bulk. This hinders enzymatic metabolism (e.g., N-dealkylation) and reduces the nucleophilicity of the nitrogen, modulating its reactivity.
-
The Methoxy Tail: Introduces a specific dipole and hydrogen-bond accepting site without adding a hydrogen-bond donor, fine-tuning the solubility and blood-brain barrier (BBB) permeability profiles.
[2]
Physicochemical Properties (Predicted & Experimental)
Accurate property estimation is critical for process scale-up and formulation.
| Property | Value (Approx.) | Source/Methodology |
| LogP (Octanol/Water) | 1.80 ± 0.2 | Consensus Prediction (XLogP3) |
| pKa (Conjugate Acid) | 9.8 - 10.2 | Est. for hindered secondary amines |
| Boiling Point | 240 - 250 °C | @ 760 mmHg (Predicted) |
| Density | 0.94 g/cm³ | Standard liquid approximation |
| Polar Surface Area (PSA) | 21.3 Ų | 12 (Amine) + 9 (Ether) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Moderate in Water (pH dependent) |
Synthesis Protocols
The most robust route for synthesizing Benzyl(1-methoxy-2-methylpropan-2-yl)amine is Reductive Amination . Direct alkylation of benzylamine with tertiary halides is not recommended due to competing elimination reactions (E2) favored by the steric bulk of the tert-butyl backbone.
Primary Route: Reductive Amination
This protocol utilizes 1-methoxy-2-methylpropan-2-amine (CAS 20719-68-0) and Benzaldehyde .
Reaction Scheme
-
Condensation: Benzaldehyde + Amine
Imine (Schiff Base). -
Reduction: Imine + Hydride Source
Secondary Amine.
Reagents & Materials
-
Carbonyl: Benzaldehyde (1.05 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv) — Preferred for mildness and selectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Acid Catalyst: Acetic Acid (1.0 equiv) — Accelerates imine formation.
Step-by-Step Protocol
-
Imine Formation:
-
Charge a dry reaction vessel with 1-methoxy-2-methylpropan-2-amine (10 mmol) and DCE (30 mL).
-
Add Benzaldehyde (10.5 mmol) and Acetic Acid (10 mmol).
-
Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Note: Monitoring by TLC/LCMS should show consumption of the amine and formation of the imine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes to control gas evolution.
-
Allow the mixture to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (slow addition).
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).[3]
-
Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 70:30) or DCM:MeOH (95:5) if the free base is polar.
-
Spectroscopic Characterization (Predicted)
Verification of the structure requires analyzing the unique signals of the gem-dimethyl and benzyl groups.
-
¹H NMR (400 MHz, CDCl₃):
- 7.25–7.35 (m, 5H, Ar-H ): Characteristic benzyl aromatic multiplet.
- 3.78 (s, 2H, Ph-CH₂-N ): Singlet for the benzylic methylene.
- 3.35 (s, 3H, O-CH₃ ): Sharp singlet for the methoxy group.
- 3.20 (s, 2H, C-CH₂-O ): Singlet for the methylene adjacent to the ether oxygen.
- 1.15 (s, 6H, C(CH₃)₂ ): Strong singlet for the gem-dimethyl group.
- 1.50 (br s, 1H, NH ): Exchangeable amine proton.
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z 194.15.
-
Applications in Drug Discovery
This specific amine scaffold is utilized for:
-
Fragment-Based Drug Design (FBDD): The tert-butyl-like motif is a bioisostere for lipophilic pockets, while the ether oxygen provides a specific anchor point.
-
Metabolic Stabilization: Replacing a standard isopropyl or n-propyl chain with the 2-methylpropan-2-yl (tert-butyl) variant blocks Cytochrome P450 oxidation at the
-carbon position relative to the nitrogen. -
Intermediate for N-Heterocycles: Can be cyclized to form oxazolidines or utilized in multicomponent reactions to generate complex alkaloids.
Safety & Handling
-
Hazards: Like most benzylamines, this compound is likely an irritant to skin and eyes. The precursor (primary amine) is volatile and flammable.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or carbonate formation from atmospheric CO₂.
References
-
BLD Pharmatech. Benzyl(1-methoxy-2-methylpropan-2-yl)amine Product Analysis & CAS 1432681-46-3 Verification.Link
-
PubChem. Compound Summary: Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO).[4] National Library of Medicine. Link
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard Protocol Reference).
-
BenchChem. Synthesis of Hindered Amines and Imine Intermediates.Link
Sources
- 1. 1823812-00-5|N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|BLD Pharm [bldpharm.com]
- 2. 1432681-46-3|Benzyl(1-methoxy-2-methylpropan-2-yl)amine|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - Benzyl(1-methoxy-2-methylpropan-2-yl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
